5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid
Description
5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid (CAS 95611-88-4) is a nitro-substituted furan derivative with a molecular formula of C₁₂H₇ClN₂O₅ (exact mass: 294.01 g/mol) . Its structure features a furan ring substituted at the 2-position with a methyl group and at the 3-position with a carboxylic acid. The 5-position of the furan is linked to a 4-chloro-2-nitrophenyl group, which confers unique electronic and steric properties. This compound is of interest due to its structural similarity to bioactive thiazolyl hydrazone derivatives, which exhibit antifungal and anticancer activities .
Properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5/c1-6-9(12(15)16)5-11(19-6)8-3-2-7(13)4-10(8)14(17)18/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWUODVZVWIOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid typically involves multiple steps, starting with the formation of the furan ring followed by the introduction of the nitro and chloro groups. One common method is the nitration of 4-chloro-2-methylfuran-3-carboxylic acid, which involves treating the starting material with a nitrating agent such as nitric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitro group to an amine.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro group can produce aniline derivatives.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of nitro-containing compounds on biological systems. It can also serve as a probe to investigate cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may be exploited to design compounds with specific biological activities.
Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a useful component in various industrial processes.
Mechanism of Action
The mechanism by which 5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The nitro group, in particular, can participate in redox reactions, which may influence biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- The presence of a thiazole-hydrazone moiety (as in Compound 8) enhances antifungal activity compared to the parent furan-carboxylic acid, though it remains less potent than fluconazole (MIC = 2 µg/mL) .
- The 4-fluorophenyl substituent in thiazole derivatives improves selectivity for MCF-7 cancer cells (IC₅₀ = 125 µg/mL) while reducing toxicity to normal NIH/3T3 cells (IC₅₀ > 500 µg/mL) .
Physicochemical and Spectral Properties
Spectroscopic data and elemental analysis differentiate these compounds:
Biological Activity
5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity through various studies, including data tables and case studies.
- Chemical Formula : C13H9ClN2O4
- Molecular Weight : 292.68 g/mol
- Appearance : Orange solid
- CAS Number : 60091-87-4
Antibacterial Activity
Recent studies indicate that derivatives of furan carboxylic acids, including this compound, exhibit significant antibacterial properties. For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antibacterial Activity Data
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus ATCC 25923 | 3.90 µg/mL |
| This compound | MRSA ATCC 43300 | <1 µg/mL |
| Other derivatives | Escherichia coli | Inactive |
The above table summarizes the antibacterial efficacy of the compound against key bacterial strains. Notably, its low MIC against MRSA highlights its potential as a therapeutic agent in treating resistant infections.
Anticancer Activity
In addition to its antibacterial properties, preliminary research suggests that this compound may also possess anticancer activity. Studies have shown that similar furan derivatives can suppress the growth of cancer cell lines, indicating a potential role in cancer therapy.
Case Study: Anticancer Efficacy
A study evaluated the effects of furan derivatives on A549 lung cancer cells and other rapidly dividing cell lines. The results indicated that these compounds could preferentially inhibit the growth of cancer cells while sparing normal fibroblast cells.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific bacterial enzymes and pathways critical for cell survival and proliferation. For example, compounds with similar structures have demonstrated potent inhibition of DNA gyrase and topoisomerase enzymes, which are essential for bacterial DNA replication.
Table 2: Mechanistic Insights
| Target Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| DNA Gyrase | Competitive Inhibition | 0.012 µg/mL |
| Topoisomerase IV | Selective Inhibition | 0.008 µg/mL |
Q & A
Q. What are the key synthetic strategies for preparing 5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid?
The synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura cross-coupling : A boronic acid derivative (e.g., 4-chloro-3-nitrophenylboronic acid) reacts with a halogenated furan precursor (e.g., 2-methylfuran-3-carboxylic acid bromide) under palladium catalysis .
- Esterification and hydrolysis : Protection of the carboxylic acid group as an ester (e.g., methyl or ethyl ester) during synthesis, followed by acidic or basic hydrolysis to regenerate the carboxylic acid .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (using ethanol/water) are standard methods to isolate the pure compound .
Q. How can the molecular structure of this compound be confirmed spectroscopically?
A combination of techniques is used:
- NMR : and NMR spectra identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm substituent positions on the furan and phenyl rings .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (CHClNO, exact mass 279.004 Da) .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm confirm the carboxylic acid C=O stretch, while nitro group vibrations appear near 1520 and 1350 cm .
Q. What purification methods are optimal for removing nitro-group byproducts?
- Flash chromatography : Use gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate polar nitro-containing impurities .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting differential solubility of the target compound vs. byproducts .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
Discrepancies (e.g., varying enzyme inhibition potency) may arise from:
- Purity differences : Validate compound purity via HPLC (≥95%) before biological assays .
- Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations. For example, furan-carboxylic acid derivatives show pH-dependent activity in β-galactosidase inhibition studies .
- Structural analogs : Compare results with derivatives (e.g., 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid) to isolate substituent effects .
Q. What are best practices for crystallizing this compound for X-ray diffraction (XRD)?
- Solvent selection : Use slow evaporation in a 1:1 ethanol/dichloromethane mixture to grow single crystals .
- Refinement tools : SHELXL (for small-molecule refinement) and WinGX (for data processing) ensure accurate anisotropic displacement parameter modeling .
- Validation : Check for twinning using PLATON and validate hydrogen bonding networks (e.g., carboxylic acid dimer formation) .
Q. How do electronic effects of substituents influence the compound’s reactivity?
- Nitro and chloro groups : The electron-withdrawing nitro group meta to the furan ring enhances electrophilic substitution reactivity, while the para-chloro group stabilizes the aryl ring via resonance .
- Hammett analysis : Calculate σ and σ values to predict substituent effects on reaction rates (e.g., nitration or halogenation of the furan ring) .
- Computational modeling : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models charge distribution and frontier molecular orbitals to predict sites for nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
